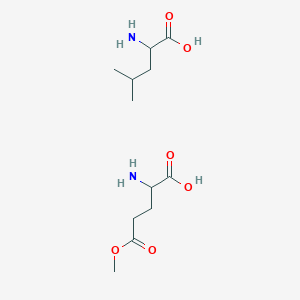![molecular formula C24H32N4O4S B12302673 (2R,4S)-1-[(2S)-2-acetamido-3,3-dimethyl-butanoyl]-4-hydroxy-N-[[4-(4-methylthiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide](/img/structure/B12302673.png)
(2R,4S)-1-[(2S)-2-acetamido-3,3-dimethyl-butanoyl]-4-hydroxy-N-[[4-(4-methylthiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
VH032 is a small molecule ligand that binds to the von Hippel-Lindau (VHL) protein, which is part of the VHL E3 ubiquitin ligase complex. This complex plays a crucial role in the ubiquitin-proteasome system, which is responsible for the degradation of proteins within the cell. VH032 is particularly significant in the development of proteolysis-targeting chimeras (PROTACs), which are bifunctional molecules designed to induce the degradation of target proteins by recruiting them to E3 ligases like VHL .
Vorbereitungsmethoden
The synthesis of VH032 involves several steps, including the use of palladium-catalyzed C–H arylation. One approach involves the use of N-Boc-L-4-hydroxyproline as a starting material, which undergoes a series of reactions to form the final product. The key steps include the protection of the hydroxyproline, arylation of the thiazole ring, and subsequent deprotection and amidation reactions . Industrial production methods for VH032 typically involve optimizing these steps to achieve high yields and purity on a large scale.
Analyse Chemischer Reaktionen
VH032 primarily undergoes reactions that are typical for small molecule ligands used in PROTACs. These include:
Substitution Reactions: VH032 can be functionalized with various substituents to enhance its binding affinity and specificity.
Amidation Reactions: The primary amine functional handle of VH032 allows for conjugation to a linker or target protein ligand.
Hydrogen Bonding: VH032 forms hydrogen bonds with the VHL protein, which is crucial for its binding affinity.
Wissenschaftliche Forschungsanwendungen
VH032 has a wide range of applications in scientific research, particularly in the field of targeted protein degradation. Some of its key applications include:
Wirkmechanismus
VH032 exerts its effects by binding to the VHL protein, which is part of the VHL E3 ubiquitin ligase complex. This binding induces the ubiquitination and subsequent degradation of target proteins via the proteasome. The molecular targets of VH032-based PROTACs include various proteins involved in cell signaling, transcription, and other cellular processes . The pathways involved in this mechanism include the ubiquitin-proteasome system and the hypoxia-inducible factor (HIF) pathway .
Vergleich Mit ähnlichen Verbindungen
VH032 is unique in its high binding affinity for the VHL protein, which makes it a valuable tool for the development of PROTACs. Similar compounds include:
VH298: Another VHL ligand with similar binding properties but different chemical structure.
MZ1: A PROTAC that uses VH032 as a ligand to target BET proteins for degradation.
GW3965-PEG5-VH032: A PROTAC that targets liver X receptor proteins for degradation.
These compounds share the common feature of binding to the VHL protein but differ in their specific applications and target proteins.
Eigenschaften
Molekularformel |
C24H32N4O4S |
|---|---|
Molekulargewicht |
472.6 g/mol |
IUPAC-Name |
1-(2-acetamido-3,3-dimethylbutanoyl)-4-hydroxy-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide |
InChI |
InChI=1S/C24H32N4O4S/c1-14-20(33-13-26-14)17-8-6-16(7-9-17)11-25-22(31)19-10-18(30)12-28(19)23(32)21(24(3,4)5)27-15(2)29/h6-9,13,18-19,21,30H,10-12H2,1-5H3,(H,25,31)(H,27,29) |
InChI-Schlüssel |
GFVIEZBZIUKYOG-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)C3CC(CN3C(=O)C(C(C)(C)C)NC(=O)C)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![17beta-Hydroxyestr-4-en-3-one 17-[3-(2-furyl)propionate]](/img/structure/B12302603.png)






![Propan-2-yl 3-[6-[5-(hydroxymethyl)-1-methyltriazol-4-yl]-2-methylpyridin-3-yl]oxycyclohexane-1-carboxylate](/img/structure/B12302659.png)
![1-[2-[[2-[2-[2-[2-[2-[4-(1,3-benzothiazol-5-ylamino)-6-tert-butylsulfonylquinolin-7-yl]oxyethoxy]ethoxy]ethoxy]ethoxy]acetyl]amino]-3,3-dimethylbutanoyl]-4-hydroxy-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide](/img/structure/B12302661.png)
![1-[1-(4-phenylbutanoyl)pyrrolidine-2-carbonyl]pyrrolidine-2-carbonitrile](/img/structure/B12302667.png)

